molecular formula C9H7BrFN B13071749 5-Bromo-7-fluoro-2-methyl-1H-indole

5-Bromo-7-fluoro-2-methyl-1H-indole

Cat. No.: B13071749
M. Wt: 228.06 g/mol
InChI Key: BEZRRNVHJVDXFI-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-2-methyl-1H-indole is a halogenated indole derivative featuring a bromine atom at position 5, a fluorine atom at position 7, and a methyl group at position 2. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Structural analogs, however, highlight the importance of regioselective functionalization and catalytic systems (e.g., CuI-mediated click chemistry) in indole chemistry .

Properties

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

IUPAC Name

5-bromo-7-fluoro-2-methyl-1H-indole

InChI

InChI=1S/C9H7BrFN/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h2-4,12H,1H3

InChI Key

BEZRRNVHJVDXFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2N1)F)Br

Origin of Product

United States

Preparation Methods

Halogenation and Functional Group Introduction

  • Bromination at the 5-position is commonly achieved using N-bromosuccinimide (NBS) under mild conditions in solvents like DMF, which allows selective bromination of indole derivatives without over-bromination or ring degradation.

  • Fluorination at the 7-position is generally introduced earlier in the synthesis or via selective fluorinated starting materials, such as 7-fluoro-substituted anilines or indoles. Fluorine introduction is often done using electrophilic fluorinating agents or via nucleophilic aromatic substitution on activated intermediates.

  • Methylation at the 2-position can be introduced either by starting with 2-methyl-substituted anilines or by alkylation of the indole nitrogen followed by rearrangement, though the former is more straightforward for regioselectivity.

Indole Ring Construction and Cyclization

A common synthetic route involves:

  • Starting from a suitably substituted aniline derivative (e.g., 4-bromo-2-fluoro-6-methylaniline or similar),
  • Performing iodination at a specific position to facilitate subsequent coupling,
  • Using Sonogashira coupling to introduce alkynyl groups,
  • Followed by base-promoted cyclization to form the indole ring.

This approach was demonstrated effectively in the preparation of 5-bromo-7-methylindole, which can be adapted for fluoro substitution.

Catalysts and Reaction Conditions

  • Catalysts: Palladium complexes such as Pd(PPh3)2Cl2 and copper iodide are used in Sonogashira coupling reactions.
  • Bases: Potassium tert-butoxide, sodium hydride, or potassium carbonate are used in cyclization steps.
  • Solvents: Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethylacetamide (DMAc) are preferred for their ability to dissolve reagents and support high reaction rates.
  • Temperature: Mild heating (40–80 °C) is typical during cyclization to promote ring closure without decomposition.

Detailed Stepwise Preparation (Adapted from Related Methods)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Iodination 4-bromo-2-methylaniline + N-iodosuccinimide (NIS), acetonitrile, RT, 2h ~92 Selective iodination at position 4 to facilitate coupling
2 Sonogashira Coupling Pd(PPh3)2Cl2, CuI, triethylamine, trimethylsilylacetylene, RT, N2 atmosphere ~90 Introduces alkynyl group, enabling ring closure
3 Cyclization (Ring Closure) Potassium tert-butoxide or NaH, NMP or DMF, 60 °C, 2h ~75–80 Base-promoted intramolecular cyclization to form indole ring
4 Fluorination (if not starting material) Electrophilic fluorination agents or nucleophilic substitution Variable Often introduced early or via fluorinated starting materials

Research Findings and Observations

  • The three-step sequence (iodination, Sonogashira coupling, cyclization) is efficient, with overall yields typically above 70%, suitable for scale-up due to mild conditions and relatively inexpensive reagents.

  • Use of N-bromosuccinimide (NBS) allows selective bromination without harsh conditions, preserving sensitive functional groups.

  • Protective groups such as tosyl (p-toluenesulfonyl) on the indole nitrogen can aid regioselectivity and improve yields during halogenation steps.

  • The choice of base and solvent in the cyclization step critically affects yield and purity. Potassium tert-butoxide in NMP at 60 °C has been shown to give optimal results.

  • The fluorine substituent at the 7-position can influence electronic properties and reactivity, thus requiring careful selection of starting materials or fluorination methods.

Summary Table of Key Parameters

Parameter Preferred Options Impact on Synthesis
Starting Material 4-bromo-2-methylaniline or fluorinated analog Determines regioselectivity and substitution pattern
Halogenation Reagent N-iodosuccinimide (NIS), N-bromosuccinimide (NBS) Enables selective halogenation
Coupling Catalyst Pd(PPh3)2Cl2, CuI Facilitates Sonogashira coupling
Base for Cyclization Potassium tert-butoxide, sodium hydride Drives ring closure
Solvent NMP, DMF, DMAc Solubilizes reagents, influences reaction rate
Temperature 40–80 °C (typically 60 °C) Balances reaction kinetics and stability
Yield per Step 75–92% High overall yield suitable for scale-up

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
5-Bromo-7-fluoro-2-methyl-1H-indole serves as a valuable building block in the synthesis of new pharmaceuticals. Its structure allows it to interact with specific biological pathways, making it a candidate for drug development against various diseases. The compound has shown promising results in the following areas:

  • Anticancer Properties : Research indicates that this compound can significantly reduce cell viability in cancer cell lines, such as MCF-7 (breast cancer) cells, and increase apoptosis markers, suggesting its potential as an anticancer agent .
  • Antiviral Efficacy : Studies have demonstrated that this compound can inhibit Hepatitis C Virus (HCV) replication in cell cultures. The compound exhibits dose-dependent inhibition with minimal cytotoxicity towards host cells, positioning it as a promising candidate for antiviral therapies .

Antimicrobial Activity

In addition to its anticancer and antiviral activities, this compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. Research reports strong antibacterial activity, particularly when electron-withdrawing groups are present on the aromatic ring.

Chemical Reactivity

The compound undergoes various chemical reactions that enhance its utility in synthetic chemistry:

  • Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups.
  • Oxidation and Reduction Reactions : It can be oxidized to form corresponding indole derivatives or reduced to obtain fully saturated indoline derivatives.
  • Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura and Heck reactions, allowing for the creation of more complex molecules.

Anticancer Effects

A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and increased markers of apoptosis after treatment with varying concentrations of the compound. This suggests its potential role as an effective anticancer agent.

Antiviral Efficacy Against HCV

Another study focused on the antiviral capabilities of this compound against HCV. Findings revealed that it could inhibit viral replication in a dose-dependent manner while maintaining low cytotoxicity levels in host cells. This positions the compound as a promising candidate for further development in antiviral therapies.

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, halogen types, and appended functional groups. The following table summarizes critical differences:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Notes Reference ID
5-Bromo-7-fluoro-2-methyl-1H-indole Br (5), F (7), CH₃ (2) ~228.0 (estimated) Intermediate for carboxamide derivatives
5-Fluoro-1-methyl-1H-indole F (5), CH₃ (1) 149.2 High-yield methylation model (98% yield)
5-Bromo-6-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide Br (5), F (6), CON(CH₃)Ph (2) 347.2 ([M+H]⁺) Pharmacological scaffold
5-Bromo-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole Br (5), triazole-ethyl-F (3) 385.0 ([M+H]⁺) Antioxidant activity (25% yield)

Key Observations :

  • Functional Groups : Carboxamide derivatives (e.g., Compound 63b ) exhibit enhanced polarity compared to alkylated indoles, affecting solubility and bioavailability.
  • Triazole Additions : Compounds like 9d demonstrate the utility of click chemistry for appending bioactive moieties, though yields vary significantly (25–50%) depending on substituents.
Methylation and Halogenation
  • N-Methylation : Potassium t-butoxide/TDA-1 in toluene enables near-quantitative methylation of indoles (98% yield for 5-fluoro-1-methylindole) . Similar conditions may apply to the target compound’s 2-methyl group.
  • Sulfonylation : Sodium hydride in THF facilitates p-toluenesulfonyl chloride incorporation (96% yield for 7c ), suggesting robustness for bulky substituents.
Carboxamide Derivatives
  • Stepwise Functionalization : Compound 63b is synthesized via amidation of 5-bromo-7-fluoro-1H-indole-2-carboxylic acid, highlighting the versatility of indole-2-carboxylic acid intermediates.
Triazole-Based Modifications
  • CuI-Catalyzed Click Chemistry : Low yields (e.g., 25% for 9d ) contrast with higher yields for simpler alkylations, emphasizing the challenge of introducing triazole rings. Reaction efficiency depends on azide-alkyne partners and solvent systems (e.g., PEG-400/DMF mixtures).

Physicochemical Properties

  • Melting Points : Methylated indoles (e.g., 55–56°C for 5-fluoro-1-methylindole ) generally exhibit lower melting points than sulfonylated derivatives (111–112°C for 7c ). The target compound’s melting point is expected to fall within this range, influenced by bromine’s mass and fluorine’s electronegativity.
  • Spectroscopic Data :
    • LC/MS : Carboxamide derivatives show distinct [M+H]⁺ peaks (e.g., m/z 347 for Compound 74b ).
    • NMR : Triazole-containing indoles (e.g., 9d ) display characteristic shifts for ethyl-triazole protons (δ 4.62 ppm, t, J = 7.2 Hz).

Biological Activity

5-Bromo-7-fluoro-2-methyl-1H-indole is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H8BrF
  • Molecular Weight : 227.07 g/mol
  • CAS Number : 883500-73-0

The compound's structure allows it to interact with various biological targets, contributing to its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes. Research indicates that indole derivatives can act as positive allosteric modulators (PAMs) for nicotinic acetylcholine receptors, particularly the α7 subtype, which plays a critical role in neurotransmission and neuroprotection .

Key Mechanisms:

  • Receptor Binding : The compound exhibits high affinity for multiple receptors, influencing cellular signaling pathways.
  • Enzyme Interaction : It may inhibit or activate certain enzymes, impacting metabolic processes within cells.
  • Gene Expression Modulation : Indole derivatives have been shown to affect gene expression associated with cell growth and differentiation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines. For instance, flow cytometry analysis revealed that it significantly accelerates apoptosis in MCF cell lines at specific dosages .

Cell LineIC50 (µM)Effect
MCF (breast cancer)25.72 ± 3.95Induces apoptosis
U87 (glioblastoma)45.2Suppresses tumor growth

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several strains of bacteria and fungi. Preliminary screening indicated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of approximately 16 µg/mL .

MicroorganismMIC (µg/mL)Activity
MRSA16Growth inhibition
E. coli200Moderate inhibition
S. aureus40Effective inhibition

Case Studies and Research Findings

Several studies have investigated the biological activity of indole derivatives, including this compound:

  • Study on Neuroprotection : A study explored the neuroprotective effects of this compound in models of neurodegeneration, showing promising results in reducing neuronal death through modulation of cholinergic signaling pathways .
  • Anticancer Efficacy : In vivo studies demonstrated that treatment with this compound resulted in significant tumor shrinkage in xenograft models, supporting its potential as an anticancer agent .
  • Antimicrobial Screening : A comprehensive antimicrobial evaluation showed that this indole derivative effectively inhibited growth in both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .

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